molecular formula C20H19ClN2O5S2 B3552283 N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide

N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide

Cat. No. B3552283
M. Wt: 467.0 g/mol
InChI Key: ZETJDOWKRXZYAF-UHFFFAOYSA-N
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Description

This compound is a sulfonamide, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms . Sulfonamides are known for their various biological activities and are used in many drugs, including antibiotics .


Molecular Structure Analysis

The compound contains a sulfonyl group attached to an aromatic ring, which is a common structure in many biologically active compounds . The presence of the methoxy group and the chloro group on the aromatic ring could affect the compound’s reactivity and biological activity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, sulfonamides in general can undergo various reactions, including hydrolysis, acylation, and displacement of the amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence its properties include the presence and position of the methoxy and chloro groups, the nature of the amine attached to the sulfonyl group, and the overall shape and size of the molecule .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, sulfonamide antibiotics work by inhibiting the synthesis of folic acid in bacteria, which is necessary for their growth .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include studying its biological activities, optimizing its synthesis process, and investigating its potential uses in medicine or other fields .

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O5S2/c1-14-19(21)4-3-5-20(14)23-30(26,27)17-10-6-15(7-11-17)22-29(24,25)18-12-8-16(28-2)9-13-18/h3-13,22-23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETJDOWKRXZYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide
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N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide
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N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide
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N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide
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N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide
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N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide

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